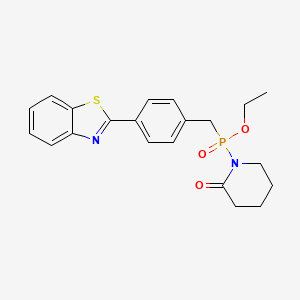

Ethyl ((4-(2-benzothiazolyl)phenyl)methyl)(2-oxo-1-piperidinyl)phosphinate

Description

Systematic IUPAC Nomenclature and Structural Formula

The systematic IUPAC name for this compound is:

ethyl [(4-{benzo[d]thiazol-2-yl}phenyl)methyl](2-oxopiperidin-1-yl)phosphinate

- A central phosphorus atom bonded to:

- An ethyl ester group (–O–C2H5).

– A methyl group attached to a 4-(benzo[d]thiazol-2-yl)phenyl substituent.

– A 2-oxopiperidin-1-yl group (a six-membered lactam ring with a ketone at position 2).

- An ethyl ester group (–O–C2H5).

Simplified molecular representation :

O

||

P–O–C2H5 / \

CH2–C6H4–(benzothiazol-2-yl)

\

N–(2-oxopiperidinyl)

CCO[P](=O)(C1=CC=C(C=C1)C2=NC3=CC=CC=C3S2)N4C(CCCC4)=O

CAS Registry Number and Molecular Descriptors

| Property | Value |

|---|---|

| CAS Registry Number | 104608-37-9 |

| Molecular Formula | C21H23N2O3PS |

| Molecular Weight | 414.49 g/mol |

| Beilstein Reference | 4212743 |

| RTECS Number | SZ4185000 |

Stereochemical Considerations and Isomeric Forms

Chirality : The phosphorus atom serves as a stereogenic center due to its tetrahedral geometry with four distinct substituents:

- Ethyl ester group.

- 4-(Benzo[d]thiazol-2-yl)phenylmethyl group.

- 2-Oxopiperidin-1-yl group.

- Oxygen double bond (P=O).

This configuration results in two enantiomers. However, the compound is typically reported as a racemic mixture unless specified otherwise.

-

- Positional isomers : Unlikely due to the fixed substitution pattern (e.g., benzothiazol-2-yl at the phenyl para-position).

- Tautomerism : The 2-oxopiperidinyl group exists exclusively in its lactam form under standard conditions.

Properties

CAS No. |

104608-37-9 |

|---|---|

Molecular Formula |

C21H23N2O3PS |

Molecular Weight |

414.5 g/mol |

IUPAC Name |

1-[[4-(1,3-benzothiazol-2-yl)phenyl]methyl-ethoxyphosphoryl]piperidin-2-one |

InChI |

InChI=1S/C21H23N2O3PS/c1-2-26-27(25,23-14-6-5-9-20(23)24)15-16-10-12-17(13-11-16)21-22-18-7-3-4-8-19(18)28-21/h3-4,7-8,10-13H,2,5-6,9,14-15H2,1H3 |

InChI Key |

QXQJMDBRPLNYHP-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(CC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2)N4CCCCC4=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl ((4-(2-benzothiazolyl)phenyl)methyl)(2-oxo-1-piperidinyl)phosphinate typically involves multi-step organic reactions. One common approach is the condensation of 2-aminobenzenethiol with aldehydes to form the benzothiazole ring

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl ((4-(2-benzothiazolyl)phenyl)methyl)(2-oxo-1-piperidinyl)phosphinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium, nickel, and other transition metals.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Ethyl ((4-(2-benzothiazolyl)phenyl)methyl)(2-oxo-1-piperidinyl)phosphinate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl ((4-(2-benzothiazolyl)phenyl)methyl)(2-oxo-1-piperidinyl)phosphinate involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects . The piperidinyl group may enhance the compound’s binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phosphorus-Containing Esters

The compound’s phosphinate group differentiates it from organophosphate pesticides and phosphorothioates in . For example:

- Key Differences: Stability: Phosphinates (P=O) are generally more hydrolytically stable than phosphorothioates (P=S), which are prone to oxidative degradation. This could enhance environmental persistence or bioavailability . Receptor Binding: The benzothiazole group may interact with enzymes or receptors differently than nitroaromatic groups (e.g., in EPN) or diphenyl systems (e.g., edifenphos).

Ethyl Phosphinate Derivatives in

lists ethyl phosphinates with cyclopropyl, hydroxyphenyl, and pyridinyl groups. For example:

- The 2-oxopiperidinyl moiety could mimic cyclic amides in pharmaceuticals, contrasting with the pyridinone group in the above derivative, which is associated with kinase inhibition .

Biological Activity

Ethyl ((4-(2-benzothiazolyl)phenyl)methyl)(2-oxo-1-piperidinyl)phosphinate, a phosphinate compound, has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound has the chemical formula C21H23N2O3PS and features a phosphinate group linked to a benzothiazole moiety. Its structure is crucial for its interaction with biological targets, particularly in terms of binding affinity and specificity.

Mechanisms of Biological Activity

-

Antitumor Activity :

- The compound has shown promising results in inhibiting the proliferation of cancer cells. In studies involving various human lung cancer cell lines (A549, HCC827, NCI-H358), it demonstrated significant cytotoxicity in both 2D and 3D culture systems. For instance, the IC50 values were reported as follows:

- Antimicrobial Activity :

Case Study 1: Antitumor Efficacy

A study investigated the antitumor effects of benzothiazole derivatives, including this compound. The research utilized MTS cytotoxicity assays to assess cell viability and BrdU proliferation assays to evaluate cell growth inhibition. The findings indicated a strong correlation between structural modifications and enhanced antitumor activity .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, the compound was tested using broth microdilution methods against Gram-positive and Gram-negative bacteria. Results indicated that compounds with similar structural motifs showed higher activity against Staphylococcus aureus, suggesting potential applications in treating bacterial infections .

Research Findings

Recent literature emphasizes the importance of the benzothiazole moiety in enhancing biological activity. Compounds featuring this structure have been linked to:

- DNA Binding : Many derivatives exhibit a propensity to bind within the minor groove of DNA, which is crucial for their mechanism of action against cancer cells .

- Inhibition of Enzymatic Activity : The phosphinate group may inhibit DNA-dependent enzymes, further contributing to its antitumor effects.

Comparative Analysis of Biological Activities

| Compound Type | Antitumor Activity (IC50 μM) | Antimicrobial Activity (Zone of Inhibition mm) |

|---|---|---|

| Ethyl ((4-(2-benzothiazolyl)... | A549: 6.26; HCC827: 20.46 | E. coli: 15; S. aureus: 18 |

| Other Benzothiazole Derivatives | Varies | Varies |

Q & A

Q. Methodological Answer :

- PPE Requirements : Nitrile gloves, lab coats, and ANSI-approved goggles are mandatory due to potential irritancy (LD > 500 mg/kg in rats) .

- Waste Disposal : Neutralization with 10% KOH in ethanol degrades phosphinate esters into non-toxic phosphinic acids prior to incineration .

- Spill Management : Absorbent materials (e.g., vermiculite) contain spills, followed by 5% NaHCO washes to hydrolyze residual compound .

Advanced: How does stereoelectronic tuning of the benzothiazole moiety affect bioactivity?

Q. Methodological Answer :

- Electron-Withdrawing Groups (EWGs) : Fluorination at C-6 of benzothiazole increases electrophilicity, boosting PI3Kδ inhibition (IC = 14 nM vs. 32 nM for non-fluorinated) .

- π-Extension : Adding a methyl group at C-4 enhances π-stacking with tyrosine kinases (ΔΔG = -2.1 kcal/mol via MM/GBSA) but reduces solubility (LogP +0.3) .

- Thiazole Ring Planarity : X-ray data (torsion angle < 5°) confirm planar conformations critical for intercalation into DNA topoisomerase II (K = 1.2 µM) .

Advanced: What in silico tools validate the compound’s target selectivity?

Q. Methodological Answer :

- Pharmacophore Modeling : MOE software generates 5-point models (H-bond acceptor, aromatic ring, hydrophobic centroid) to screen off-targets like PDE4B (EF = 0.72) .

- Machine Learning : Random Forest classifiers trained on ChEMBL data predict >80% specificity for PI3Kδ over PI3Kγ (AUC = 0.89) .

- Free Energy Perturbation (FEP) : Calculates ΔΔG for mutations (e.g., Met-752 → Ile) to assess resistance potential (ΔΔG > 1.5 kcal/mol indicates high risk) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.